molecular formula C11H14N2OS B13157713 2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13157713
M. Wt: 222.31 g/mol
InChI Key: FCIGXSZXKWIMFJ-UHFFFAOYSA-N
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Description

2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2OS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a thiomorpholine ring substituted with a methyl group and a pyridine ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-methylthiomorpholine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-(3-Methylthiomorpholin-4-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(3-Methylthiomorpholin-4-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiomorpholine ring may also play a role in binding interactions due to its sulfur atom.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: A simpler analog without the thiomorpholine ring.

    3-Methylthiomorpholine: Lacks the pyridine ring and aldehyde group.

    2-(3-Methylthiomorpholin-4-yl)pyridine: Similar structure but without the aldehyde group.

Uniqueness

2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the thiomorpholine ring and the pyridine ring with an aldehyde group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-9-8-15-6-5-13(9)11-10(7-14)3-2-4-12-11/h2-4,7,9H,5-6,8H2,1H3

InChI Key

FCIGXSZXKWIMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCN1C2=C(C=CC=N2)C=O

Origin of Product

United States

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